molecular formula CH7N3O4S B1214475 guanidine;sulfuric acid CAS No. 646-34-4

guanidine;sulfuric acid

Cat. No. B1214475
Key on ui cas rn: 646-34-4
M. Wt: 157.15 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-N
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Patent
US03971786

Procedure details

A solution of 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (22.4 g) and S-methylisothiourea sulphate (15.1 g) in water (100 ml) was heated under reflux for 3 hours. Concentration, acidification with sulphuric acid and dilution with ethanol afforded 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C(CSCCN)=[N:4]C=CC=1.[S:13]([OH:17])([OH:16])(=[O:15])=[O:14].CS[C:20](=[NH:22])[NH2:21]>O>[S:13]([OH:17])([OH:16])(=[O:15])=[O:14].[NH2:21][C:20]([NH2:22])=[NH:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)CSCCN
Name
Quantity
15.1 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration, acidification with sulphuric acid and dilution with ethanol

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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